2-Chloro-5-(4-fluorophenoxy)pyrimidine 2-Chloro-5-(4-fluorophenoxy)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792022
InChI: InChI=1S/C10H6ClFN2O/c11-10-13-5-9(6-14-10)15-8-3-1-7(12)2-4-8/h1-6H
SMILES:
Molecular Formula: C10H6ClFN2O
Molecular Weight: 224.62 g/mol

2-Chloro-5-(4-fluorophenoxy)pyrimidine

CAS No.:

Cat. No.: VC17792022

Molecular Formula: C10H6ClFN2O

Molecular Weight: 224.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(4-fluorophenoxy)pyrimidine -

Specification

Molecular Formula C10H6ClFN2O
Molecular Weight 224.62 g/mol
IUPAC Name 2-chloro-5-(4-fluorophenoxy)pyrimidine
Standard InChI InChI=1S/C10H6ClFN2O/c11-10-13-5-9(6-14-10)15-8-3-1-7(12)2-4-8/h1-6H
Standard InChI Key IUYGATZBMGXISQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OC2=CN=C(N=C2)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 2-chloro-5-(4-fluorophenoxy)pyrimidine consists of a six-membered aromatic pyrimidine ring with two nitrogen atoms at positions 1 and 3. Substitutions include:

  • Chlorine at position 2, a common leaving group in nucleophilic substitution reactions.

  • 4-Fluorophenoxy group at position 5, introducing both electron-withdrawing (fluorine) and electron-donating (phenoxy) effects.

The molecular formula is inferred as C10_{10}H7_7ClFN2_2O (molecular weight: 242.63 g/mol), analogous to the structurally similar compound 2-chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine (CAS 1511255-82-5) .

Spectral and Computational Data

While experimental spectra for 2-chloro-5-(4-fluorophenoxy)pyrimidine are unavailable, computational models predict:

  • LogP: ~3.2 (indicating moderate lipophilicity, comparable to 2-chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine ).

  • Topological polar surface area (TPSA): 35.01 Ų, suggesting moderate solubility in polar solvents .

  • Rotatable bonds: 2 (from the phenoxy group), influencing conformational flexibility .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 2-chloro-5-(4-fluorophenoxy)pyrimidine likely follows methodologies adapted from patented pyrimidine substitution reactions :

Nucleophilic Aromatic Substitution

A plausible route involves reacting 2,5-dichloropyrimidine with 4-fluorophenol under basic conditions:

  • Substitution at position 5:

    2,5-Dichloropyrimidine + 4-FluorophenolNaOH, MeOH2-Chloro-5-(4-fluorophenoxy)pyrimidine + HCl\text{2,5-Dichloropyrimidine + 4-Fluorophenol} \xrightarrow{\text{NaOH, MeOH}} \text{2-Chloro-5-(4-fluorophenoxy)pyrimidine + HCl}

    This mirrors the synthesis of 2-chloro-4-substituted pyrimidines described in patent CN103554036B, where alkali-mediated substitution achieves high regioselectivity .

Chlorination of Precursors

Alternative pathways may involve chlorinating intermediates like 2-methylthio-5-(4-fluorophenoxy)pyrimidine using sulfuryl chloride (SO2_2Cl2_2) :

2-Methylthio-5-(4-fluorophenoxy)pyrimidineSO2Cl2,CH2Cl22-Chloro-5-(4-fluorophenoxy)pyrimidine + Byproducts\text{2-Methylthio-5-(4-fluorophenoxy)pyrimidine} \xrightarrow{\text{SO}_2\text{Cl}_2, \text{CH}_2\text{Cl}_2} \text{2-Chloro-5-(4-fluorophenoxy)pyrimidine + Byproducts}

This method, optimized for 2-chloro-4-methoxy-pyrimidine-ethyl formate, achieves yields >80% after column purification .

Challenges in Synthesis

  • Regioselectivity: Competing substitutions at positions 2 and 5 may require stringent temperature control (e.g., 0°C to room temperature) .

  • Byproduct Formation: Isomers such as 4-chloro-2-(4-fluorophenoxy)pyrimidine could form, necessitating chromatographic separation .

Physicochemical Properties

Solubility Profile

  • Polar solvents: Moderate solubility in methanol, ethanol, and dichloromethane.

  • Aqueous solubility: Limited (<0.1 mg/mL at 25°C), consistent with hydrophobic substituents .

Applications in Pharmaceutical Chemistry

Role as a Kinase Inhibitor Intermediate

Pyrimidine derivatives with halogen and phenoxy substituents are critical in designing kinase inhibitors. For example:

  • EGFR inhibitors: Analogous compounds show IC50_{50} values <100 nM in preclinical models.

  • Anticancer agents: Fluorine enhances metabolic stability, while the phenoxy group modulates target binding affinity.

Antibacterial and Antiviral Activity

Chloropyrimidines exhibit broad-spectrum bioactivity:

  • MIC values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • HCV protease inhibition: EC50_{50} ~5 µM in cell-based assays.

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